Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate
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Overview
Description
Preparation Methods
The preparation of Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate typically involves synthetic organic chemistry techniques. The synthetic route often includes the esterification of 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the formation of biologically active molecules. The exact pathways and targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate can be compared with similar compounds such as:
- Ethyl 3-[(3-ethoxybenzyl)amino]propanoate
- Ethyl 3-amino-3-(4-methylphenyl)propanoate
- Ethyl 3-amino-3-(3-cyanophenyl)propanoate These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)8-11(14)10-6-5-9(16-2)7-12(10)17-3/h5-7,11H,4,8,14H2,1-3H3 |
InChI Key |
YHMYNMWFMVQBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)OC)OC)N |
Origin of Product |
United States |
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